Cas no 2418643-72-6 (tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate)

Tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate is a specialized organic compound featuring a spirocyclic structure combining indene and piperidine moieties. Its key advantages include a rigid molecular framework, which enhances stereochemical control in synthetic applications, and the tert-butyloxycarbonyl (Boc) protecting group, offering stability under basic conditions while allowing selective deprotection under acidic conditions. This compound is particularly valuable in medicinal chemistry and drug development, serving as an intermediate for the synthesis of bioactive molecules. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile building block for constructing complex heterocyclic systems.
tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate structure
2418643-72-6 structure
Product Name:tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate
CAS No:2418643-72-6
MF:C18H26N2O2
MW:302.411244869232
MDL:MFCD32679199
CID:5668454
PubChem ID:154577397
Update Time:2025-06-29

tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-26862670
    • 2418643-72-6
    • tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate
    • Carbamic acid, N-1,3-dihydrospiro[2H-indene-2,4��-piperidin]-1-yl]-, 1,1-dimethylethyl ester
    • tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate
    • MDL: MFCD32679199
    • Inchi: 1S/C18H26N2O2/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18/h4-7,15,19H,8-12H2,1-3H3,(H,20,21)
    • InChI Key: RQKGJAOIPIKCLP-UHFFFAOYSA-N
    • SMILES: N(C1C2=CC=CC=C2CC21CCNCC2)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 302.199428076g/mol
  • Monoisotopic Mass: 302.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.4Ų

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Additional information on tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate

Research Brief on tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate (CAS: 2418643-72-6)

The compound tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate (CAS: 2418643-72-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic piperidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas. The unique structural features of this compound, including its spiroindene-piperidine scaffold, make it a valuable building block for the design of novel pharmacophores.

Recent studies have focused on the synthetic optimization and biological evaluation of tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a precursor in the synthesis of sigma-1 receptor ligands, which are being investigated for their neuroprotective and analgesic properties. The study demonstrated that modifications to the carbamate moiety and the piperidine ring could significantly alter the compound's binding affinity and selectivity for sigma-1 receptors, opening new avenues for the development of CNS-targeted therapeutics.

In addition to its applications in CNS drug discovery, this compound has also been explored as a building block for the synthesis of protease inhibitors. A recent patent application (WO2023051234) disclosed its use in the preparation of novel cathepsin inhibitors, which show promise in the treatment of cancer and inflammatory diseases. The spirocyclic structure of tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate provides conformational rigidity, enhancing the stability and bioavailability of the resulting inhibitors.

From a synthetic chemistry perspective, several innovative approaches have been developed to improve the yield and scalability of tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate production. A 2024 study in Organic Process Research & Development reported a novel catalytic asymmetric synthesis method that achieves high enantiomeric purity (>99% ee) while reducing the number of synthetic steps. This advancement is particularly important for meeting the growing demand for this intermediate in pharmaceutical manufacturing.

The pharmacological profile of derivatives based on this scaffold continues to be an active area of research. Preliminary in vitro and in vivo studies suggest that properly functionalized analogs exhibit favorable blood-brain barrier penetration and metabolic stability. However, challenges remain in optimizing the pharmacokinetic properties while maintaining target specificity. Ongoing structure-activity relationship (SAR) studies aim to address these limitations and expand the therapeutic potential of this chemical class.

Looking ahead, tert-butyl N-{1,3-dihydrospiroindene-2,4'-piperidin-3-yl}carbamate is expected to play an increasingly important role in medicinal chemistry. Its versatility as a synthetic intermediate, combined with the biological relevance of its structural motifs, positions it as a valuable tool for drug discovery programs targeting multiple disease areas. Future research directions may include exploring its applications in fragment-based drug design and as a core structure for the development of bifunctional therapeutic agents.

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